molecular formula C14H17N3OS B1274306 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667413-68-5

4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274306
CAS No.: 667413-68-5
M. Wt: 275.37 g/mol
InChI Key: CVQZLILJLNHSQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylphenol with an appropriate allyl halide to form an intermediate, which is then reacted with a triazole derivative to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce reduced derivatives of the original compound .

Scientific Research Applications

4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Uniqueness

What sets 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylphenoxy group, in particular, may enhance its antimicrobial properties compared to other derivatives .

Properties

IUPAC Name

3-[1-(3-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)11(3)18-12-7-5-6-10(2)9-12/h4-7,9,11H,1,8H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQZLILJLNHSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397144
Record name 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667413-68-5
Record name 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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